6-Iodo-2-methylquinoline-4-carboxylic acid
Overview
Description
6-Iodo-2-methylquinoline-4-carboxylic acid: is a quinoline derivative with the molecular formula C11H8INO2 . This compound is characterized by the presence of an iodine atom at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Doebner-Von Miller synthesis , which combines aniline with an aldehyde and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids . Another method is the Skraup synthesis , which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions and green chemistry protocols to enhance yield and reduce environmental impact. Methods such as microwave irradiation , ionic liquid media , and ultrasound irradiation have been explored to improve reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using reagents like copper salts and palladium catalysts .
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Copper salts: and D-glucose are used in substitution reactions to generate Cu(I) species in situ.
Palladium catalysts: are employed in coupling reactions under mild conditions.
Oxidizing agents: like hydrogen peroxide are used for oxidation reactions.
Major Products
The major products formed from these reactions include substituted quinolines , quinoline N-oxides , and dihydroquinolines .
Scientific Research Applications
6-Iodo-2-methylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of anti-inflammatory and antitumor agents .
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: Quinoline derivatives are employed in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic cells .
Biological Studies: The compound is studied for its potential antimicrobial and antimalarial activities.
Mechanism of Action
The mechanism of action of 6-Iodo-2-methylquinoline-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The iodine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition of enzyme activity or modulation of receptor function . The compound’s effects are mediated through pathways involving oxidative stress and cell signaling .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline-4-carboxylic acid: Lacks the iodine atom at the 6th position.
4-Hydroxy-2-methylquinoline-6-carboxylic acid: Contains a hydroxyl group instead of an iodine atom.
6-Bromo-2-methylquinoline-4-carboxylic acid: Has a bromine atom instead of iodine.
Uniqueness
6-Iodo-2-methylquinoline-4-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity and biological activity compared to other similar compounds . The iodine atom also provides opportunities for further functionalization through halogen exchange reactions .
Properties
IUPAC Name |
6-iodo-2-methylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYQKIVJBNZXTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355396 | |
Record name | 6-iodo-2-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433244-12-3 | |
Record name | 6-iodo-2-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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